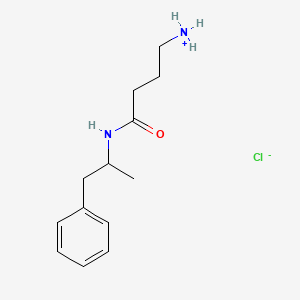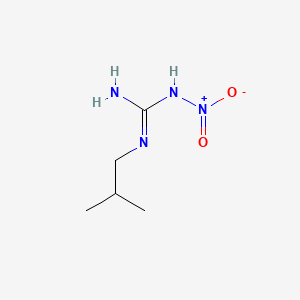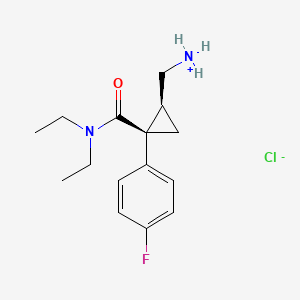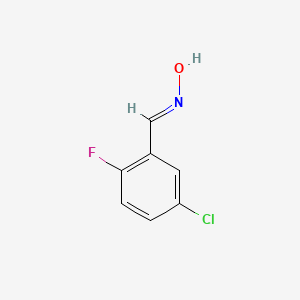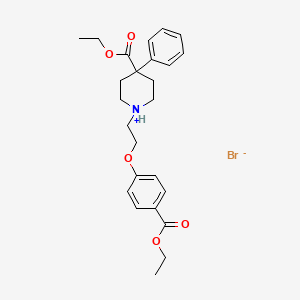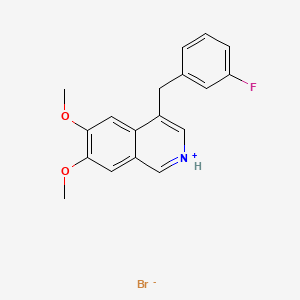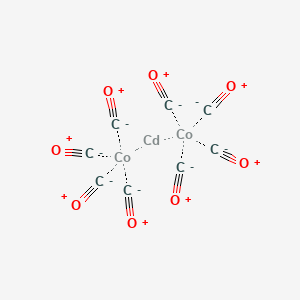
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) is a coordination compound with the molecular formula C₈CdCo₂O₈ and a molecular weight of 454.358 . This compound is part of a class of metal carbonyls, which are complexes of transition metals with carbon monoxide ligands. The presence of both cobalt and cadmium in this compound makes it unique and of interest in various fields of research.
Preparation Methods
The synthesis of Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) typically involves the reaction of cobalt and cadmium salts with carbon monoxide under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of the desired coordination complex under high pressure and temperature . Another approach is the controlled evaporation method, where the reactants are slowly evaporated to form the complex .
Chemical Reactions Analysis
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxidizing agents to form higher oxidation state products. Reduction reactions involve the gain of electrons, leading to the formation of lower oxidation state products. Substitution reactions occur when one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various reactions. In biology, it is studied for its potential use in imaging and as a therapeutic agent. In medicine, the compound is being investigated for its potential use in drug delivery systems and as a diagnostic tool. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) involves its interaction with molecular targets and pathways in the body. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) can be compared with other similar compounds, such as zinc(II), cadmium(II), and cobalt(II) coordination complexes. These compounds share similar structural features and chemical properties but differ in their specific metal centers and ligands. The presence of both cobalt and cadmium in Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) makes it unique and gives it distinct properties compared to other coordination complexes .
Properties
CAS No. |
16986-00-8 |
|---|---|
Molecular Formula |
C8CdCo2O8 |
Molecular Weight |
454.36 g/mol |
IUPAC Name |
cadmium;carbon monoxide;cobalt |
InChI |
InChI=1S/8CO.Cd.2Co/c8*1-2;;; |
InChI Key |
HNWAKAARHWJZLL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


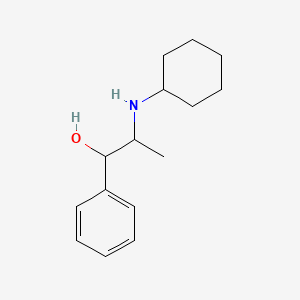
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
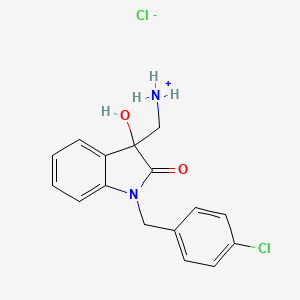
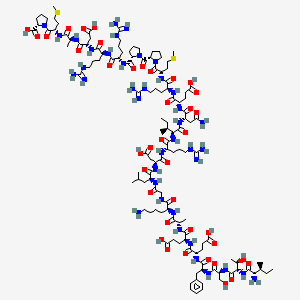
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

